2-(4-Pyridyl)malondialdehyde
Overview
Description
2-(4-Pyridyl)malondialdehyde is an organic compound with the molecular formula C8H7NO2. It is also known by other names such as this compound and 4-(1,3-Dioxoprop-2-yl)pyridine . This compound is characterized by the presence of a pyridine ring attached to a malonaldehyde moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 2-(4-Pyridyl)malondialdehyde can be achieved through various synthetic routes. One common method involves the reaction of pyridine-4-carboxaldehyde with malonic acid in the presence of a suitable catalyst . The reaction conditions typically include refluxing the mixture in a solvent such as ethanol or acetic acid. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(4-Pyridyl)malondialdehyde undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield pyridine-4-carboxylic acid, while reduction can produce 2-(Pyridin-4-yl)propanediol.
Scientific Research Applications
2-(4-Pyridyl)malondialdehyde has a wide range of applications in scientific research. In chemistry, it is used as an intermediate in the synthesis of various heterocyclic compounds . In biology and medicine, it has been studied for its potential as a building block for drug development, particularly in the design of inhibitors for specific enzymes and receptors . Additionally, it is used in the development of coordination polymers and metal-organic frameworks, which have applications in gas storage and separation .
Mechanism of Action
The mechanism of action of 2-(4-Pyridyl)malondialdehyde involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an electrophilic agent, reacting with nucleophilic sites on proteins and enzymes . This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
2-(4-Pyridyl)malondialdehyde can be compared with other similar compounds such as 2-(Pyridin-3-yl)malonaldehyde and 2-(Pyridin-2-yl)malonaldehyde . These compounds share a similar structure but differ in the position of the pyridine ring attachment. The unique position of the pyridine ring in this compound imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Properties
IUPAC Name |
2-pyridin-4-ylpropanedial | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-5-8(6-11)7-1-3-9-4-2-7/h1-6,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYVVCNGQOENKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371941 | |
Record name | 2-(4-Pyridyl)malondialdehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51076-46-1 | |
Record name | 2-(4-Pyridyl)malondialdehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(pyridin-4-yl)malonaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(pyridin-4-yl)malonaldehyde contribute to the formation of porous materials for carbon dioxide capture?
A1: 2-(pyridin-4-yl)malonaldehyde (Hpma) acts as a bridging ligand, coordinating with metal ions like copper(II) to form three-dimensional coordination polymers. [] The structure of Hpma, featuring both a pyridine ring and a malonaldehyde group, allows it to bind to metal ions through multiple sites. This binding creates a network with repeating units, resulting in porous materials. The size and shape of the pores formed within these materials are influenced by the specific metal ion used and the reaction conditions.
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